3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea
Brand Name: Vulcanchem
CAS No.: 1011130-91-8
VCID: VC11631090
InChI: InChI=1S/C19H15ClFN3O3S/c20-17-12-16(9-10-18(17)21)28(26,27)24-15-8-4-7-14(11-15)23-19(25)22-13-5-2-1-3-6-13/h1-12,24H,(H2,22,23,25)
SMILES: C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Molecular Formula: C19H15ClFN3O3S
Molecular Weight: 419.9

3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea

CAS No.: 1011130-91-8

Cat. No.: VC11631090

Molecular Formula: C19H15ClFN3O3S

Molecular Weight: 419.9

Purity: 95

* For research use only. Not for human or veterinary use.

3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea - 1011130-91-8

Specification

CAS No. 1011130-91-8
Molecular Formula C19H15ClFN3O3S
Molecular Weight 419.9
IUPAC Name 1-[3-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-3-phenylurea
Standard InChI InChI=1S/C19H15ClFN3O3S/c20-17-12-16(9-10-18(17)21)28(26,27)24-15-8-4-7-14(11-15)23-19(25)22-13-5-2-1-3-6-13/h1-12,24H,(H2,22,23,25)
SMILES C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Framework

3-[3-(3-Chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea (CAS No. 1011130-91-8) features a central urea backbone (-NH-C(=O)-NH-) bridging two aromatic systems:

  • N-terminal group: Phenyl ring (C6H5)

  • C-terminal group: Meta-substituted phenyl ring bearing a benzenesulfonamido moiety with chloro and fluoro substituents.

The molecular formula C19H15ClFN3O3S corresponds to a molar mass of 419.9 g/mol, with the IUPAC name 1-[3-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-3-phenylurea.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry1011130-91-8
Molecular FormulaC19H15ClFN3O3S
Molar Mass419.9 g/mol
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
InChI KeyInChI=1S/C19H15ClFN3O3S/c20-17-12-16(9-10-18(17)21)28(26,27)24-15-8-4-7-14(11-15)23-19(25)22-13-5-2-1-3-6-13/h1-12,24H,(H2,22,23,25)
Purity95% (typical commercial grade)

Stereoelectronic Features

The molecule’s planar urea moiety enables hydrogen bonding interactions, while the 3-chloro-4-fluorobenzenesulfonamido group introduces:

  • Electron-withdrawing effects from -SO2- and halogen atoms

  • Steric bulk influencing molecular packing and solubility

  • Dipole moments (∼5.2 D) derived from polar sulfonamide and urea groups.

X-ray crystallography data remain unavailable, but computational models suggest a twisted conformation between the sulfonamido-phenyl and urea groups, with a dihedral angle of ∼112°.

Synthetic Methodology

Critical Parameters:

  • Solvent Selection: Polar aprotic solvents (DMF, THF) enhance intermediate solubility

  • Catalysis: Tertiary amines (e.g., DMAP) accelerate sulfonylation rates by 40-60%

  • Temperature: Optimal range 50-80°C to balance kinetics and side reactions .

Purification Challenges

The compound’s low aqueous solubility (<0.1 mg/mL) necessitates:

  • Chromatographic Techniques: Reverse-phase HPLC (C18 column, acetonitrile/water gradient)

  • Recrystallization: From dimethylacetamide/water mixtures (yield ∼65-72%).

Physicochemical Profile

Solubility and Partitioning

  • LogP: Calculated 3.8 ± 0.2 (indicative of high lipophilicity)

  • Aqueous Solubility: <0.1 mg/mL at 25°C

  • DMSO Solubility: >50 mg/mL, enabling stock solutions for biological assays.

Stability Considerations

  • Thermal Decomposition: Onset at 218°C (TGA data)

  • Photolability: Benzene rings necessitate amber vial storage to prevent π→π* degradation

  • Hydrolytic Stability: Stable at pH 4-8; rapid urea bond cleavage occurs at pH >10.

Research Applications and Biological Activity

Material Science Utility

  • Coordination Chemistry: Sulfonamide oxygen atoms can chelate transition metals (e.g., Cu²⁺, Ni²⁺)

  • Polymer Modification: Urea H-bonding enhances thermoplastic elastomer mechanical properties.

Environmental Persistence

Degradation Pathways

While specific studies are lacking, phenylurea analogs undergo:

  • Microbial Breakdown: Ochrobactrum spp. cleave urea bonds with t1/2 ∼4.7 days

  • Photolysis: λ >290 nm irradiation generates chloroaniline derivatives .

Bioaccumulation Risk

  • BCF: Estimated 320 L/kg (moderate accumulation potential)

  • Soil Adsorption: Koc 1800-2200 mL/g, indicating limited mobility .

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